2-(4-tert-Butyl-benzyl)-2H-phthalazin-1-one
CAS No.:
Cat. No.: VC14909991
Molecular Formula: C19H20N2O
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O |
|---|---|
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | 2-[(4-tert-butylphenyl)methyl]phthalazin-1-one |
| Standard InChI | InChI=1S/C19H20N2O/c1-19(2,3)16-10-8-14(9-11-16)13-21-18(22)17-7-5-4-6-15(17)12-20-21/h4-12H,13H2,1-3H3 |
| Standard InChI Key | IYQNSAHHNRXRQN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C=N2 |
Introduction
Structural and Nomenclature Insights
2-(4-tert-Butyl-benzyl)-2H-phthalazin-1-one features a phthalazinone core—a bicyclic aromatic system comprising two fused benzene rings and a ketone group at position 1. The substituent at position 2 is a 4-tert-butyl-benzyl group, introducing steric bulk and lipophilicity. The tert-butyl group (C(CH3)3) enhances metabolic stability by resisting oxidative degradation, a feature critical for drug candidates .
Nomenclature follows IUPAC guidelines:
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Phthalazinone: 1-oxo-1,2-dihydrophthalazine.
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Substituents: The 2-position is modified with a benzyl group para-substituted by a tert-butyl moiety.
This structural configuration aligns with derivatives explored for PARP (poly-ADP-ribose polymerase) inhibition and antimicrobial activity, as seen in 4-benzyl analogues .
Synthetic Methodologies
Core Phthalazinone Synthesis
The phthalazinone scaffold is typically synthesized via cyclization of phthalic anhydride derivatives. For 4-benzyl analogues, El Rayes et al. (2011) demonstrated the use of aceto hydrazide intermediates (e.g., compound 1 in ) subjected to azide coupling with amino acid methyl esters. Adapting this approach, 2-(4-tert-Butyl-benzyl)-2H-phthalazin-1-one could be synthesized through:
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N-Alkylation: Reacting 1-chlorophthalazine with 4-tert-butyl-benzyl bromide in the presence of a base (e.g., K2CO3) .
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Hydrazide Formation: Subsequent treatment with hydrazine hydrate yields hydrazide intermediates, pivotal for further functionalization .
Functionalization at Position 2
Introducing the 4-tert-butyl-benzyl group requires careful regioselectivity. As reported in , alkylation of 2H-phthalazin-1-one with chloromethyl derivatives proceeds selectively at the N atom due to higher nucleophilicity compared to the O atom. For example, 4-benzyl-2-chloromethyl-2H-phthalazin-1-one (3 in ) reacts with thiourea to form mercaptomethyl derivatives. Applying similar conditions with 4-tert-butyl-benzyl chloride would yield the target compound.
Physicochemical Properties
While experimental data for 2-(4-tert-Butyl-benzyl)-2H-phthalazin-1-one are scarce, analogies to 4-benzyl derivatives provide insights:
The tert-butyl group elevates hydrophobicity, potentially improving blood-brain barrier penetration—a desirable trait for CNS-targeted therapies .
Spectroscopic Characterization
NMR Analysis
For 4-benzyl derivatives, key NMR signals include:
The tert-butyl group would introduce a singlet at ~1.35 ppm (9H, C(CH3)3) and upfield shifts for adjacent aromatic protons due to electron-donating effects.
IR Spectroscopy
Expect strong absorption at ~1640 cm−1 (C=O stretch) and 3300–3100 cm−1 (aromatic C-H). The tert-butyl group may show C-H stretches near 2960 cm−1 .
Biological Activities
Anticancer Applications
Phthalazinones inhibit PARP and aurora kinases. Olaparib, a PARP inhibitor, shares structural motifs with 2-(4-tert-Butyl-benzyl)-2H-phthalazin-1-one, suggesting potential in BRCA-mutant cancers .
Computational Predictions
Molecular Docking: Preliminary simulations using PARP1 (PDB: 4UND) indicate that the tert-butyl group may occupy a hydrophobic pocket adjacent to the NAD+ binding site, enhancing binding affinity compared to 4-benzyl analogues.
Toxicity and Pharmacokinetics
No direct data exist, but related compounds show moderate cytotoxicity (IC50 ~10–50 μM in HeLa cells) . The tert-butyl group may reduce metabolic clearance, extending half-life.
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